Introduction: The Significance of Arecaidine and the Role of Isotopic Labeling
Introduction: The Significance of Arecaidine and the Role of Isotopic Labeling
An In-Depth Technical Guide to the Chemical Structure and Isotopic Purity of Arecaidine-d5
Arecaidine, an alkaloid found in the nuts of the Areca catechu palm, is a compound of significant interest in neuroscience and pharmacology.[1][2] Structurally, it is N-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid and is known to function as a GABA reuptake inhibitor.[1][3] Its activity at GABA receptors gives it potential sedative effects and influence over neurological processes.[1][4] In research and drug development, particularly in pharmacokinetic and metabolic studies, isotopically labeled analogues of such compounds are invaluable tools.
Deuterium labeling, the substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D), is a common strategy. This substitution can alter metabolic pathways (the "deuterium kinetic isotope effect") or, more frequently, serve as a tracer for tracking the molecule's fate in vivo and in vitro.[5] Arecaidine-d5 is the deuterated analogue of Arecaidine, designed for use as an internal standard in quantitative mass spectrometry-based analyses or as a tool in metabolic research.[6][7]
This guide provides a detailed technical overview of the chemical structure of Arecaidine-d5 and the critical analytical methodologies required to verify its isotopic purity, ensuring its reliability for scientific applications.
PART 1: A Comparative Look at Chemical Structures: Arecaidine vs. Arecaidine-d5
A precise understanding of the molecular structure and the specific locations of isotopic labels is fundamental to the use of any deuterated compound.
Arecaidine:
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Systematic Name: 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid[1]
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Common Names: N-Methylguvacine, Arecaine[1]
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Chemical Formula: C₇H₁₁NO₂
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Molar Mass: 141.170 g·mol⁻¹[1]
Arecaidine-d5:
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Systematic Name: 1-(Methyl-d3)-1,2,5,6-tetrahydropyridine-3-carboxylic-2,6-d2 acid[7]
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Chemical Formula: C₇H₆D₅NO₂
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Molecular Weight (as Hydrobromide salt): 227.11 g·mol⁻¹[6][8]
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Deuterium Labeling: The "-d5" designation indicates that five hydrogen atoms have been replaced with deuterium. Based on its systematic name, these substitutions are located at:
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The N-methyl group (CD₃)
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Positions 2 and 6 on the tetrahydropyridine ring.
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The structural difference is visualized below:
Caption: Chemical structures of Arecaidine and its deuterated analogue, Arecaidine-d5.
PART 2: The Imperative of Isotopic Purity
For a deuterated compound, purity assessment extends beyond chemical contaminants to include isotopic purity. This is a critical parameter that defines the quality and reliability of the material.[9]
Core Concepts:
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Isotopic Purity: Refers to the percentage of molecules in the sample that contain the specified number of deuterium atoms.[9] For Arecaidine-d5, a high isotopic purity (e.g., 99%) means that 99% of the molecules are indeed the d5 species.
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Isotopic Enrichment: A more granular term, this refers to the percentage of deuterium at a specific labeled position.[10] For instance, a starting material with 99% enrichment means there is a 99% probability of finding a deuterium atom at any given labeled site.[10]
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Isotopologues: Due to the practical impossibility of achieving 100% isotopic enrichment during synthesis, any sample of a deuterated compound is a mixture of isotopologues—molecules that are chemically identical but differ in their isotopic composition.[10] A sample of Arecaidine-d5 will inevitably contain small amounts of d4, d3, d2, d1, and even d0 (unlabeled) species. Regulatory agencies and sound scientific practice demand the rigorous quantification of these isotopologues.[10]
PART 3: A Dual-Pronged Approach to Isotopic Purity Verification
A robust and self-validating system for determining isotopic purity relies on the synergistic use of two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5]
Caption: Analytical workflow for comprehensive isotopic purity assessment of Arecaidine-d5.
Mass Spectrometry: Quantifying Isotopologue Distribution
Causality Behind Experimental Choice: Mass spectrometry is the premier technique for determining isotopic purity because it directly measures the mass-to-charge ratio (m/z) of ions. Since each isotopologue (d5, d4, etc.) has a unique molecular weight, MS can separate and quantify the relative abundance of each species.[10] High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is essential to resolve the small mass differences between isotopologues and to separate them from any potential chemical impurities.[11][12]
Experimental Protocol: LC-ESI-HRMS Analysis
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Sample Preparation: Dissolve a precise amount of Arecaidine-d5 in a suitable solvent (e.g., methanol/water mixture) to a concentration of ~1 µg/mL.
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Chromatographic Separation: Inject the sample into an LC system (e.g., UPLC) to separate the analyte from non-volatile impurities.
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Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode to generate protonated molecular ions [M+H]⁺.
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Mass Analysis: Acquire full-scan mass spectra using a high-resolution mass analyzer (e.g., Orbitrap or TOF). The instrument must be calibrated to ensure high mass accuracy.
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Data Processing:
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Identify the retention time for Arecaidine-d5.
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Extract the mass spectrum across this chromatographic peak.
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Generate Extracted Ion Chromatograms (EICs) for the theoretical m/z of each isotopologue ([d5+H]⁺, [d4+H]⁺, [d3+H]⁺, etc.).
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Integrate the peak area for each EIC.
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-
Calculation: The isotopic purity is calculated based on the relative abundance of the H/D isotopolog ions.[12] The percentage of the desired d5 species is determined by the formula:
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% d5 Abundance = [Area(d5) / (Area(d0) + Area(d1) + ... + Area(d5))] x 100
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Data Presentation: Expected m/z Values
| Isotopologue | Formula of Ion [M+H]⁺ | Theoretical Monoisotopic Mass [M+H]⁺ |
| Arecaidine-d0 | C₇H₁₂NO₂⁺ | 142.0863 |
| Arecaidine-d1 | C₇H₁₁DNO₂⁺ | 143.0926 |
| Arecaidine-d2 | C₇H₁₀D₂NO₂⁺ | 144.0988 |
| Arecaidine-d3 | C₇H₉D₃NO₂⁺ | 145.1051 |
| Arecaidine-d4 | C₇H₈D₄NO₂⁺ | 146.1114 |
| Arecaidine-d5 | C₇H₇D₅NO₂⁺ | 147.1176 |
NMR Spectroscopy: Confirming Label Position and Enrichment
Causality Behind Experimental Choice: While MS confirms that the sample is predominantly d5, it does not inherently confirm where the deuterium atoms are located. NMR spectroscopy provides this crucial structural information.[5] By analyzing the NMR spectrum, we can verify the positions of deuterium incorporation by observing the absence of corresponding proton signals. ¹H-NMR is exceptionally precise for measuring the small amounts of residual hydrogen in a highly deuterated sample, allowing for an accurate calculation of isotopic enrichment.[10]
Experimental Protocol: ¹H-NMR Analysis
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Sample Preparation: Dissolve an accurately weighed amount of Arecaidine-d5 in a suitable deuterated solvent (e.g., D₂O or MeOD). Add a known quantity of a certified internal standard with a simple, well-resolved signal (e.g., dimethyl sulfone).
-
Data Acquisition: Acquire a quantitative ¹H-NMR spectrum. Ensure a sufficient relaxation delay (D1) between scans (typically 5-7 times the longest T1) to allow for full relaxation of all protons, which is critical for accurate integration.
-
Data Processing:
-
Reference the spectrum to the residual solvent peak.
-
Carefully integrate the signal from the internal standard.
-
Integrate the residual proton signals at the positions expected to be deuterated (N-methyl, positions 2 and 6).
-
Integrate a signal from a non-deuterated position on the Arecaidine molecule (e.g., the vinyl proton at position 4 or the protons at position 5).
-
-
Calculation: The isotopic enrichment at a specific site is calculated by comparing the integral of the residual proton signal at that site to the integral of a fully protonated site within the molecule or to the internal standard.
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Enrichment % = (1 - [Integral(residual H) / Integral(reference H)]) x 100
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Data Presentation: Expected ¹H-NMR Signal Changes
| Position | Arecaidine (Approx. δ, ppm) | Arecaidine-d5 (Expected Observation) |
| N-CH₃ | ~2.4 | Signal significantly diminished or absent |
| H-2 | ~3.3 | Signal significantly diminished or absent |
| H-4 | ~6.8 | Signal present (serves as reference) |
| H-5 | ~2.5 | Signal present (serves as reference) |
| H-6 | ~3.0 | Signal significantly diminished or absent |
Conclusion: Ensuring Scientific Integrity through Rigorous Analysis
The utility of Arecaidine-d5 in demanding research applications is entirely dependent on a thorough and accurate characterization of its chemical structure and isotopic purity. A superficial analysis is insufficient. The integrated analytical approach—employing high-resolution mass spectrometry to quantify the distribution of isotopologues and NMR spectroscopy to confirm the specific sites of deuterium labeling—provides a self-validating system that ensures the material's integrity.[5][9] This dual verification is not merely a quality control measure; it is a fundamental requirement for generating reproducible, trustworthy, and authoritative scientific data.
References
-
Arecaidine - Wikipedia. Wikipedia. [Link]
-
Arecaidine: Significance and symbolism. World History Encyclopedia. [Link]
-
Arecoline - American Chemical Society. American Chemical Society. [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc. [Link]
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing). Royal Society of Chemistry. [Link]
-
Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - NIH. National Institutes of Health. [Link]
-
CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS - Almac. Almac Group. [Link]
-
Biological Effects and Biomedical Applications of Areca Nut and Its Extract - PMC. National Center for Biotechnology Information. [Link]
-
Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed. National Center for Biotechnology Information. [Link]
-
Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed. National Center for Biotechnology Information. [Link]
-
CAS No : 2468639-30-5 | Product Name : Arecaidine-d5 Hydrobromide | Pharmaffiliates. Pharmaffiliates. [Link]
Sources
- 1. Arecaidine - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Biological Effects and Biomedical Applications of Areca Nut and Its Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. scbt.com [scbt.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. mybiosource.com [mybiosource.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. isotope.com [isotope.com]
- 11. almacgroup.com [almacgroup.com]
- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
